molecular formula C21H18BrNO B5209594 N-(3-bromophenyl)-2-(2-phenylethyl)benzamide

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide

Cat. No. B5209594
M. Wt: 380.3 g/mol
InChI Key: UNEKBZPVLIGVGQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to bind to the TRPA1 channel, which is a member of the transient receptor potential (TRP) family of ion channels. This binding inhibits the activity of the channel, which is involved in pain perception and inflammation. N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has also been shown to have an effect on other ion channels, including the TRPV1 channel, which is involved in pain perception and temperature sensation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channel activity, the reduction of pain perception, and the reduction of inflammation. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and substance P, which are involved in pain perception and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide in lab experiments is its specificity for the TRPA1 channel, which allows researchers to study the role of this channel in pain perception and inflammation. However, one limitation of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is its potential for off-target effects, as it has been shown to have an effect on other ion channels as well.

Future Directions

There are a number of potential future directions for research involving N-(3-bromophenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-2-(2-phenylethyl)benzamide analogs that may have improved specificity and potency for the TRPA1 channel. Another area of interest is the study of the role of the TRPA1 channel in other physiological processes, such as the regulation of blood pressure and glucose metabolism. Additionally, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide may have potential as a therapeutic agent for the treatment of pain and inflammation.

Synthesis Methods

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is synthesized using a multistep process that involves the reaction of 3-bromobenzoyl chloride with 2-phenylethylamine to form N-(3-bromophenyl)-2-phenylethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide.

Scientific Research Applications

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, specifically the TRPA1 channel. This channel is involved in pain perception, and N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to inhibit its activity, suggesting that it may have potential as a pain reliever.

properties

IUPAC Name

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO/c22-18-10-6-11-19(15-18)23-21(24)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEKBZPVLIGVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-(2-phenylethyl)benzamide

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